2-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
The compound “2-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a 4-bromophenyl group, a 2-fluorobenzyl group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the aromatic bromophenyl and fluorobenzyl groups, and the carboxylate group. The presence of these groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine and fluorine atoms could potentially increase the compound’s density and boiling point compared to similar compounds without these halogens .Scientific Research Applications
Synthesis and Biological Activity Studies
- Antimicrobial and Antioxidant Activities : Benzimidazole derivatives, including those with triazole rings, were synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives exhibited significant activities, suggesting potential applications in treating diseases related to oxidative stress and microbial infections (Menteşe, Ülker, & Kahveci, 2015).
Intermolecular Interaction Studies
- Tetrel Bonding Interactions : Studies on ethyl 2-triazolyl-2-oxoacetate derivatives revealed insights into π-hole tetrel bonding interactions, analyzed through Hirshfeld surface analysis and DFT calculations. Such studies highlight the compound's potential in materials science and molecular design for enhancing specific intermolecular interactions (Ahmed et al., 2020).
Structural Analysis
- X-ray Diffraction and DFT Studies : The structural analysis of triazole derivatives, including lp⋯π intermolecular interactions, was performed using X-ray diffraction and supported by quantum mechanical calculations. These analyses are crucial for understanding the molecular geometry and potential applications in designing compounds with desired physical and chemical properties (Shukla et al., 2014).
Chemical Synthesis and Modification
- Microwave-Assisted Synthesis : A study described the microwave-assisted synthesis of benzamide derivatives starting from triazole compounds. Such methodologies demonstrate the efficiency and versatility of synthesizing related compounds, potentially useful in drug development and organic chemistry (Moreno-Fuquen et al., 2019).
Application in Drug Development
- Anticancer Agents : Synthesis of 1,2,4-triazolo[3,4-b]thiadiazole derivatives was explored for potential anticancer applications, showcasing the importance of triazole compounds in developing novel therapeutic agents (Bhat et al., 2004).
Future Directions
properties
IUPAC Name |
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNVLSGKMYNHHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate |
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